REACTION_SMILES
|
[CH3:1][N:2]([CH3:3])[S:4](=[O:5])([n:6]1[cH:7][n:8][c:9]([CH2:11][N:12]([c:13]2[n:14][cH:15][cH:16][c:17]([O:19][CH3:20])[n:18]2)[CH2:21][CH3:22])[cH:10]1)=[O:23].[ClH:26].[Na+:25].[OH-:24]>>[n:6]1[cH:7][nH:8][c:9]([CH2:11][N:12]([c:13]2[n:14][cH:15][cH:16][c:17]([O:19][CH3:20])[n:18]2)[CH2:21][CH3:22])[cH:10]1
|
Name
|
CCN(Cc1cn(S(=O)(=O)N(C)C)cn1)c1nccc(OC)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(Cc1cn(S(=O)(=O)N(C)C)cn1)c1nccc(OC)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(Cc1cnc[nH]1)c1nccc(OC)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |